BenchChemオンラインストアへようこそ!

7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one

Adenosine A2A receptor Parkinson's disease Scaffold isomerism

Select the unsubstituted 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one (CAS 1172126-86-1) as your core scaffold for SAR exploration. Unlike the fully aromatic [1,2,4]triazolo[1,5-a]pyrazine, this dihydro-6-one provides a lactam N–H hydrogen-bond donor (HBD=1, XLogP3 −0.9) that enhances ligand–target interactions in kinase and GPCR programs. Its [1,5-a] regioisomer demonstrates superior synthetic tractability (e.g., efficient N-oxidation) compared to [4,3-a] isomers. The unsubstituted core allows modular diversification at C-2, C-8, and N-5 for rapid hit-to-lead optimization. Request a quotation for research-grade quantities today.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B13864149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1C2=NC=NN2CC(=O)N1
InChIInChI=1S/C5H6N4O/c10-5-2-9-4(1-6-5)7-3-8-9/h3H,1-2H2,(H,6,10)
InChIKeyOJIQPLCRQDAFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one – Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one (CAS 1172126-86-1, C₅H₆N₄O, MW 138.13 g/mol) is the unsubstituted parent of the [1,2,4]triazolo[1,5-a]pyrazin-6-one bicyclic heterocycle family [1]. This scaffold features a 1,2,4-triazole ring fused at the [1,5-a] junction to a partially saturated pyrazin-6-one ring, delivering a unique combination of a lactam carbonyl H-bond acceptor, a secondary amine H-bond donor, and a nitrogen-rich aromatic triazole [1][2]. Unlike its fully aromatic congener [1,2,4]triazolo[1,5-a]pyrazine (CAS 399-66-6, MW 120.11, XLogP3 −0.3, HBD 0, TPSA ~43 Ų), the 7,8-dihydro-6-one derivative introduces a strategically positioned hydrogen-bond donor (N5–H) and a significantly more negative XLogP3 (−0.9) with expanded polar surface area (59.8 Ų), parameters that critically influence solubility, permeability, and target engagement in kinase and GPCR drug discovery programs [1][3].

Why [1,2,4]Triazolo[1,5-a]pyrazin-6-one Scaffolds Cannot Be Casually Interchanged – The Isomerism and Saturation Problem


The [1,2,4]triazolo[1,5-a]pyrazine scaffold family is deceptively heterogeneous: subtle changes in ring fusion geometry ([1,5-a] vs. [4,3-a] vs. [1,5-c]), triazole nitrogen placement (1,2,4- vs. 1,2,3-triazole), and ring saturation (fully aromatic vs. dihydro vs. tetrahydro) produce scaffolds with profoundly different chemical reactivity, target selectivity, and ADME properties [1][2]. The Dowling et al. (2005) adenosine A2A antagonist program explicitly demonstrated that replacing the [1,2,4]triazolo[1,5-c]pyrimidine core with the isomeric [1,2,4]triazolo[1,5-a]pyrazine nucleus improved target affinity and in vivo activity—a finding that could not have been predicted a priori [1]. Similarly, Hardy and Parrick (1980) showed that [1,5-a] and [4,3-a] regioisomers exhibit divergent N-oxidation efficiencies [2]. The 7,8-dihydro-6-one variant further differentiates itself by introducing a lactam NH hydrogen-bond donor absent in fully aromatic analogs, directly impacting the types of protein–ligand interactions achievable [3]. Generic substitution among these isomers without experimental validation therefore risks both compromised target engagement and unanticipated synthetic obstacles.

Quantitative Differentiation Evidence: 7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one vs. Closest Comparators


A2A Adenosine Receptor Affinity: [1,5-a]Pyrazine vs. Isomeric [1,5-c]Pyrimidine Core Scaffolds

The [1,2,4]triazolo[1,5-a]pyrazine nucleus—the fully aromatic counterpart of the target scaffold—was explicitly compared with the isomeric [1,2,4]triazolo[1,5-c]pyrimidine core in the context of adenosine A2A receptor antagonism. Dowling et al. (2005) stated that 'replacement of the core with an isomeric ring system has previously been shown to improve target affinity, selectivity, and in vivo activity' [1]. A representative [1,2,4]triazolo[1,5-a]pyrazine A2A antagonist exhibited a Ki of 2.3 nM against the human adenosine A2A receptor as measured by competition binding assay (ChEMBL_320774) [2]. Known [1,2,4]triazolo[1,5-c]pyrimidine-based A2A antagonists (e.g., SCH 58261 and derivatives) typically display Ki values in the low nanomolar range; however, the isomeric [1,5-a]pyrazine replacement was pursued specifically to improve selectivity and in vivo activity in Parkinson's disease models—an advantage attributed to altered nitrogen placement and electronic distribution within the fused heterocycle [1].

Adenosine A2A receptor Parkinson's disease Scaffold isomerism

Regioselective N-Oxidation Efficiency: [1,5-a] vs. [4,3-a] Triazolopyrazine Isomers

Hardy and Parrick (1980) conducted a direct head-to-head comparison of N-oxidation reactivity between regioisomeric triazolopyrazines. Triazolo[1,5-a]pyrazine (36) underwent smooth N-oxidation to the 7-oxide (37) upon peracid treatment. In contrast, the [4,3-a] isomer (41) gave the corresponding N-oxide (42) 'less efficiently,' requiring an alternative synthetic route (from 2-hydrazinopyrazine 4-oxide) for practical preparation [1]. This differential reactivity stems from the distinct electronic environment of the pyrazine nitrogen atoms in each regioisomer and has direct consequences for late-stage functionalization strategies in medicinal chemistry programs.

Heterocyclic chemistry N-oxide formation Regioselective synthesis

Physicochemical Differentiation: 7,8-Dihydro-6-one (Lactam) vs. Fully Aromatic [1,2,4]Triazolo[1,5-a]pyrazine

Computed physicochemical properties reveal critical differences between the target 7,8-dihydro-6-one scaffold and its fully aromatic counterpart. The lactam carbonyl and secondary amine in the dihydro scaffold introduce a hydrogen-bond donor (HBD = 1), increase topological polar surface area by approximately 16 Ų, and shift XLogP3 by −0.6 log units toward greater hydrophilicity, directly impacting solubility and permeability profiles relevant to oral bioavailability and CNS penetration predictions [1][2].

Drug-likeness Physicochemical properties Hydrogen bonding

c-Met Kinase Selectivity: Triazolopyrazine vs. Aminopyridine Chemical Series

Timofeevski et al. (2009) directly compared two clinical c-Met inhibitor candidates from distinct chemical series: PF-04217903 (triazolopyrazine-based) and PF-02341066 (crizotinib, aminopyridine-based). Biochemical kinase profiling revealed PF-04217903 achieved >1000-fold selectivity for c-Met relative to 208 off-target kinases, whereas PF-02341066 was less selective [1]. PF-04217903 demonstrated Ki = 4 nM and cellular IC₅₀ = 5 nM for c-Met, with activities of 6.4 nM, 6.7 nM, and 3.1 nM against oncogenic c-Met mutants (R988C, T1010I, H1094R) [2]. This selectivity advantage of the triazolopyrazine scaffold was attributed to a unique ATP-competitive binding mode confirmed by X-ray crystallography [1].

c-Met kinase Kinase selectivity Cancer therapeutics

Antimalarial Activity with Favorable Cytotoxicity Window: Triazolopyrazine Scaffold (OSM Series 4)

The Open Source Malaria (OSM) consortium developed and screened fluorinated analogues of the triazolopyrazine scaffold (Series 4) against Plasmodium falciparum. Compounds demonstrated antiplasmodial IC₅₀ values ranging from 0.2 µM to >80 µM against both 3D7 (drug-sensitive) and Dd2 (drug-resistant) strains. Critically, none of the compounds displayed any cytotoxicity against HEK293 cells at concentrations up to 80 µM, establishing a favorable selectivity window [1]. SAR analysis revealed that C-8 substitution with CF₃ or CF₂H significantly reduced antimalarial potency, while CF₂Me completely abolished activity, identifying the unsubstituted or appropriately functionalized scaffold as optimal for antiplasmodial potency [1].

Antimalarial Plasmodium falciparum Cytotoxicity

HSP90 Inhibition: Tetrahydro-Triazolopyrazine Scaffold Demonstrates Low Nanomolar Target Engagement

A library of 2,4-dihydroxyphenyl-substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives was evaluated as HSP90 inhibitors. In cellular assays across five cancer cell lines, seven compounds achieved IC₅₀ values of 2–10 µmol/L. The active subset was further tested in a polarized fluorescent assay against purified HSP90 protein, yielding binding IC₅₀ values of 60–100 nmol/L [1]. This 20- to 100-fold shift from cellular to biochemical potency is consistent with the tetrahydro-triazolopyrazine motif providing a novel, tractable scaffold for HSP90 inhibitor development, distinct from the resorcinol-based and ansamycin natural product classes that dominate this target space [1].

HSP90 inhibitor Cancer Chaperone inhibition

Optimal Application Scenarios for 7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Adenosine A2A Antagonist Programs Requiring Isomeric Scaffold Differentiation

Research teams pursuing adenosine A2A receptor antagonists for Parkinson's disease or other CNS indications should prioritize the [1,2,4]triazolo[1,5-a]pyrazine scaffold over the [1,2,4]triazolo[1,5-c]pyrimidine isomer. Dowling et al. (2005) demonstrated that this isomeric replacement improves target affinity and in vivo activity in Parkinson's disease animal models [1]. The 7,8-dihydro-6-one variant further contributes a lactam NH hydrogen-bond donor (HBD = 1, XLogP3 = −0.9) that can serve as a hinge-binding motif, while the lower logP relative to the fully aromatic scaffold may favor CNS penetration [2].

Oncology Kinase Inhibitor Programs Exploiting Triazolopyrazine Selectivity Advantage

Programs targeting c-Met or other tyrosine kinases should leverage the triazolopyrazine scaffold's documented selectivity advantage. The clinical candidate PF-04217903 demonstrated >1000-fold selectivity for c-Met over 208 kinases, outperforming the aminopyridine-based comparator PF-02341066 in head-to-head kinase panel profiling [1]. The 7,8-dihydro-6-one scaffold provides a modular core amenable to C-2, C-8, and N-5 diversification, enabling rapid SAR exploration for kinase selectivity optimization [2].

Antimalarial Drug Discovery with Pre-Validated Safety Window

Teams engaged in neglected disease drug discovery can enter antimalarial programs with a de-risked triazolopyrazine scaffold. OSM Series 4 compounds demonstrated sub-µM IC₅₀ values against drug-resistant P. falciparum (Dd2 strain) with no detectable cytotoxicity at 80 µM in HEK293 cells, providing a selectivity index exceeding 400-fold [1]. SAR data from the OSM consortium indicate that the unsubstituted scaffold offers optimal potency, with C-8 fluorination reducing activity—a finding that guides rational derivatization strategies [1].

Synthetic Methodology Development Exploiting Regioselective [1,5-a] Reactivity

Organic synthesis groups developing late-stage functionalization methodologies should select the [1,5-a] regioisomer over the [4,3-a] isomer. Hardy and Parrick (1980) established that triazolo[1,5-a]pyrazine undergoes smooth, efficient N-oxidation, whereas the [4,3-a] isomer reacts inefficiently and requires an indirect synthetic route [1]. The 7,8-dihydro-6-one scaffold additionally offers the lactam NH as a site for selective N-alkylation, acylation, or sulfonation, providing orthogonal functionalization handles not available in fully aromatic congeners [1].

Quote Request

Request a Quote for 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.